S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate
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Overview
Description
S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate: is an organic compound with the molecular formula C15H14OS2 . This compound is characterized by the presence of a methylsulfanyl group and a carbothioate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate typically involves the reaction of 4-methylthiophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-4-(phenylethynyl)benzene
- Benzene, 1-methyl-4-(methylsulfonyl)-
- S-(4-Methylphenyl) 2-(methylsulfanyl)benzenecarbothioate
Comparison: S-(4-Methylphenyl) 2-(methylsulfanyl)benzene-1-carbothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
53271-43-5 |
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Molecular Formula |
C15H14OS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-methylsulfanylbenzenecarbothioate |
InChI |
InChI=1S/C15H14OS2/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 |
InChI Key |
SRLQVONBWMIOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2SC |
Origin of Product |
United States |
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